A. Antibody-Drug Conjugates (ADCs) [, ]:* Specific Use: Mal-PEG5-NHS ester conjugates cytotoxic drugs to antibodies, creating targeted therapies for cancer treatment. * Benefits: Enhances drug delivery to tumor cells while minimizing off-target effects.* Example: Brentuximab vedotin (Adcetris) - an FDA-approved ADC for lymphoma, utilizes a Mal-PEG linker to connect the drug monomethyl auristatin E (MMAE) to an antibody targeting CD30 on tumor cells.
B. Protein Modification [, ]:* Specific Use: Conjugating PEG chains ("PEGylation") to therapeutic proteins.* Benefits: Increases protein stability, prolongs half-life in circulation, and reduces immunogenicity.* Example: PEGylated interferon alpha (Pegasys) - used to treat Hepatitis C, has improved pharmacological properties compared to the unmodified protein due to PEGylation.
C. Surface Functionalization [, ]:* Specific Use: Immobilizing antibodies or other biomolecules onto sensor surfaces.* Benefits: Creates biosensors for detecting specific analytes in complex mixtures like blood.* Example: Gold surfaces functionalized with Mal-PEG5-NHS ester can immobilize thiolated antibodies, creating highly sensitive and selective immunosensors.
D. Nanoparticle Modification [, ]:* Specific Use: Attaching targeting ligands to nanoparticles for targeted drug delivery or imaging.* Benefits: Improves nanoparticle accumulation in desired tissues, enhancing therapeutic efficacy.* Example: Liposomes functionalized with Mal-PEG5-NHS ester can be conjugated to tumor-specific antibodies, leading to targeted delivery of encapsulated drugs to tumor sites.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: